

Molecular weight and formula of 4-(Methylthio)phenylboronic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylthio)phenylboronic acid

Cat. No.: B1333548

[Get Quote](#)

Technical Guide: 4-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-(Methylthio)phenylboronic acid is a synthetic organoboron compound widely utilized in organic synthesis and increasingly explored for its biological activities. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions and as an inhibitor of bacterial communication pathways.

Property	Value
Chemical Formula	C ₇ H ₉ BO ₂ S
Molecular Weight	168.02 g/mol
CAS Number	98546-51-1
Appearance	Off-white to light yellow crystalline powder
Melting Point	210-214 °C

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of **4-(Methylthio)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and material science. This reaction creates a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl halide.

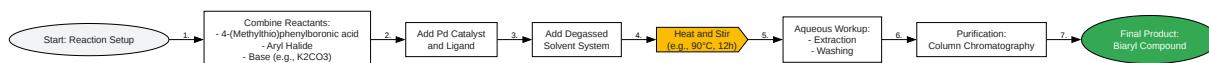
Experimental Protocol: Synthesis of 4'-Methoxy-4-(methylthio)biphenyl

This protocol details a representative Suzuki-Miyaura reaction between **4-(Methylthio)phenylboronic acid** and 4-bromoanisole.

Materials:

- **4-(Methylthio)phenylboronic acid**
- 4-Bromoanisole
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography


Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a condenser, add **4-(Methylthio)phenylboronic acid** (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
- Add palladium(II) acetate (0.02 mmol) to the flask.
- Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
- Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.
- Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Methoxy-4-(methylthio)biphenyl.

Expected Yield: While specific yields for this exact reaction are not readily available in the cited literature, similar Suzuki-Miyaura couplings of aryl bromides with phenylboronic acids typically result in yields ranging from 80% to 95%, depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity: Inhibition of Quorum Sensing

4-(Methylthio)phenylboronic acid has been identified as an inhibitor of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. Specifically, it has shown inhibitory activity against the autoinducer-2 (AI-2) quorum sensing pathway in *Vibrio harveyi*.^[1]

Quantitative Data: Quorum Sensing Inhibition

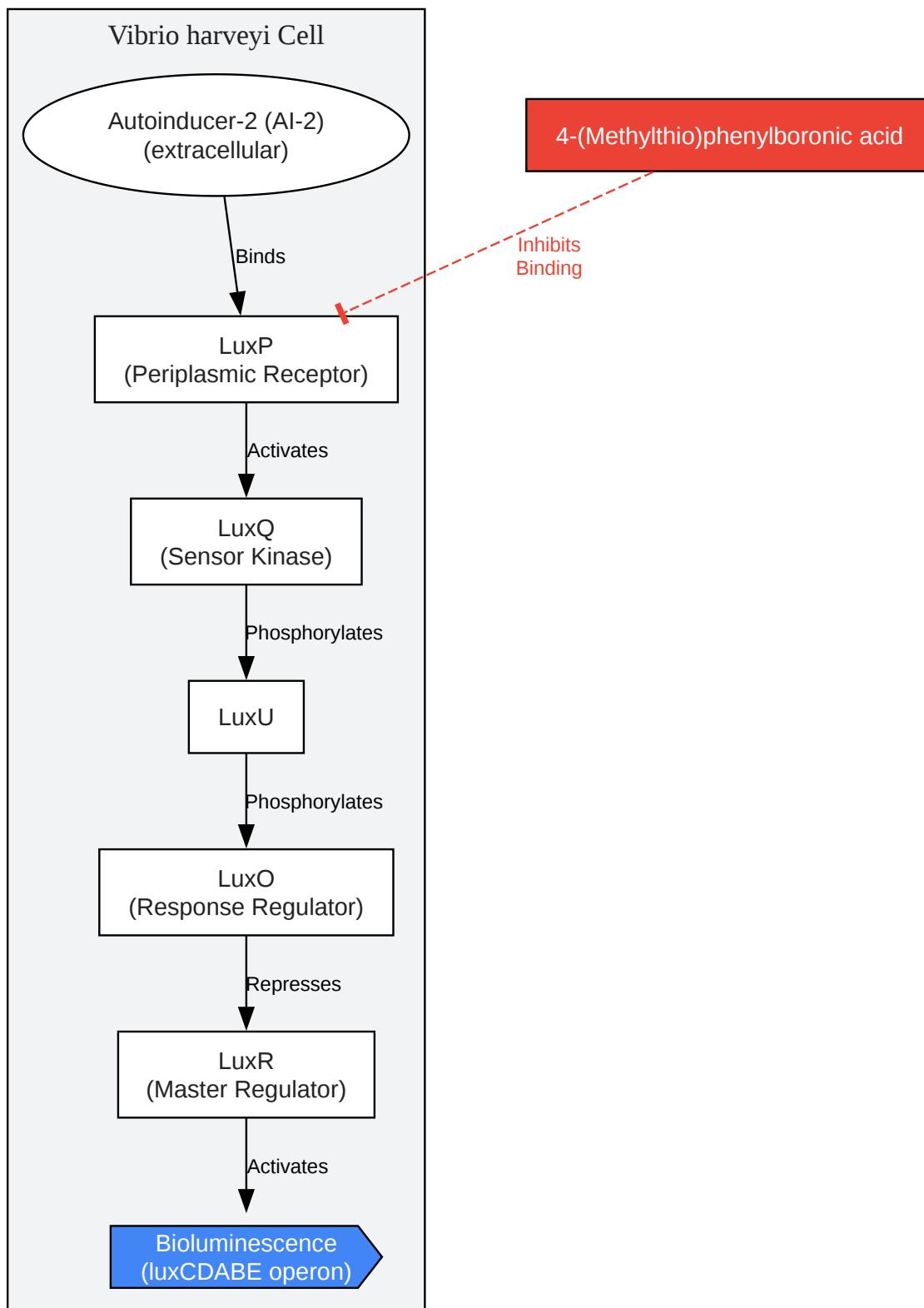
The following table summarizes the inhibitory activity of **4-(Methylthio)phenylboronic acid** and related compounds on the quorum sensing of *Vibrio harveyi*.^[1]

Compound	IC ₅₀ (μM)
Phenylboronic acid	> 400
4-Methylphenylboronic acid	100
4-(Methylthio)phenylboronic acid	8.8
4-tert-Butylphenylboronic acid	0.7

Experimental Protocol: *Vibrio harveyi* Quorum Sensing Inhibition Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values of boronic acid derivatives against *Vibrio harveyi*.[\[1\]](#)

Materials:


- *Vibrio harveyi* BB170 (sensor 1-, sensor 2+) reporter strain
- Autoinducer Bioassay (AB) medium
- 96-well microtiter plates
- Luminometer
- **4-(Methylthio)phenylboronic acid** and other test compounds
- Dimethyl sulfoxide (DMSO)

Procedure:

- Culture the *Vibrio harveyi* BB170 reporter strain overnight at 30°C in AB medium.
- Dilute the overnight culture 1:5000 in fresh AB medium.
- Prepare serial dilutions of the test compounds (e.g., **4-(Methylthio)phenylboronic acid**) in DMSO.

- Add 1 μ L of each compound dilution to the wells of a 96-well microtiter plate. Use DMSO as a negative control.
- Add 100 μ L of the diluted *V. harveyi* culture to each well.
- Incubate the plates at 30°C with shaking for 4 hours.
- Measure the bioluminescence of each well using a luminometer.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC_{50} value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

***Vibrio harveyi* Quorum Sensing Pathway and Inhibition**

[Click to download full resolution via product page](#)

Inhibition of the *Vibrio harveyi* AI-2 quorum sensing pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- To cite this document: BenchChem. [Molecular weight and formula of 4-(Methylthio)phenylboronic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333548#molecular-weight-and-formula-of-4-methylthio-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com